molecular formula C18H14N4O3 B7535417 1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea

1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea

Cat. No. B7535417
M. Wt: 334.3 g/mol
InChI Key: LXPNSNWQBLOREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CEP-701 and has been the subject of extensive research due to its promising therapeutic properties.

Mechanism of Action

The mechanism of action of CEP-701 involves its ability to inhibit the activity of receptor tyrosine kinases, which are enzymes involved in cell signaling pathways. Specifically, CEP-701 targets the FMS-like tyrosine kinase 3 (FLT3) and the platelet-derived growth factor receptor (PDGFR), which are overexpressed in many types of cancer cells. By inhibiting these receptors, CEP-701 can block the growth and survival of cancer cells.
Biochemical and Physiological Effects:
CEP-701 has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. In cancer cells, CEP-701 has been shown to inhibit the activity of FLT3 and PDGFR, leading to reduced cell growth and survival. In neurodegenerative disorders, CEP-701 has been shown to reduce inflammation and oxidative stress, which are major contributors to neuronal damage. In autoimmune diseases, CEP-701 has been shown to modulate the immune response by inhibiting the activity of certain immune cells.

Advantages and Limitations for Lab Experiments

CEP-701 has several advantages for lab experiments, including its high potency and selectivity for FLT3 and PDGFR. Additionally, CEP-701 has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, CEP-701 also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on CEP-701, including the development of more effective formulations for clinical use, the identification of new targets for CEP-701 in various diseases, and the exploration of its potential use in combination with other therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of CEP-701 and its effects on various cellular pathways. Overall, CEP-701 has significant potential for the development of new therapies for a range of diseases, and continued research in this area is warranted.

Synthesis Methods

The synthesis of CEP-701 involves the condensation of 4-cyanobenzaldehyde with 3-(1,3-dioxoisoindol-5-yl)propionic acid to form the intermediate 1-(4-cyanophenyl)-3-(1,3-dioxoisoindol-5-yl)prop-2-en-1-one. This intermediate is then reacted with urea to yield the final product, 1-[1-(4-cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea.

Scientific Research Applications

CEP-701 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer research, CEP-701 has been shown to inhibit the growth of tumor cells by blocking the activity of receptor tyrosine kinases. In neurodegenerative disorders, CEP-701 has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. In autoimmune diseases, CEP-701 has been shown to modulate the immune response by inhibiting the activity of certain immune cells.

properties

IUPAC Name

1-[1-(4-cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-10(12-4-2-11(9-19)3-5-12)20-18(25)21-13-6-7-14-15(8-13)17(24)22-16(14)23/h2-8,10H,1H3,(H2,20,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPNSNWQBLOREL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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